molecular formula C15H16N2O2 B3867323 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine

Cat. No. B3867323
M. Wt: 256.30 g/mol
InChI Key: VLNUZUCHNZLNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine, also known as 5-HT2A receptor agonist, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of science. This compound is a derivative of phenethylamine and is known to have a strong affinity for the 5-HT2A receptor in the brain.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine involves the activation of the 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine receptor in the brain, which leads to the release of various neurotransmitters, including serotonin and dopamine. This activation is known to produce a range of physiological and biochemical effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine are diverse and complex, and include changes in mood, perception, and cognition. This compound has been shown to produce a range of effects, including alterations in visual perception, changes in emotional processing, and improvements in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine in lab experiments is its high affinity for the 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine receptor, which makes it a useful tool for studying the role of this receptor in various physiological and biochemical processes. However, one of the main limitations of using this compound is its potential for producing unwanted side effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine. Some possible areas of investigation include the development of more selective and potent 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine receptor agonists, the exploration of the compound's therapeutic potential in various neurological and psychiatric disorders, and the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, further research is needed to better understand the potential risks and benefits of using this compound in clinical settings.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine has been extensively studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. This compound is known to have a high affinity for the 2-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)ethanamine receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-14-15(19-11-18-14)9-12(1)3-8-17-10-13-4-6-16-7-5-13/h1-2,4-7,9,17H,3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNUZUCHNZLNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645359
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Benzo[1,3]dioxol-5-yl-ethyl)-pyridin-4-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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